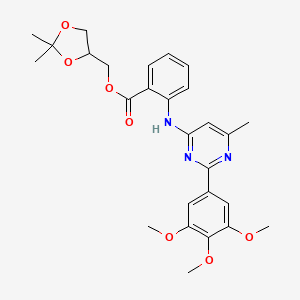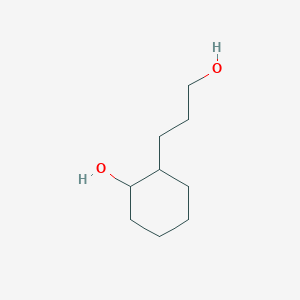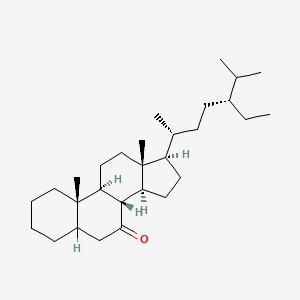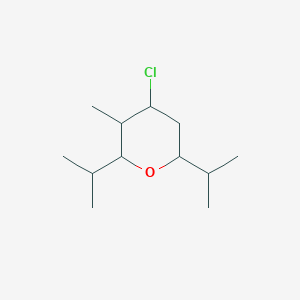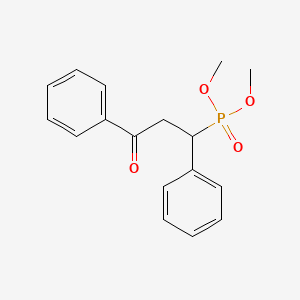
Ethyl (E)-N-(ethoxymethylidene)-3-nitriloalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(ethoxycarbonylcyanomethyl) formimidate is an organic compound that belongs to the class of formimidates These compounds are characterized by the presence of a formimidate group, which is a functional group containing a formyl group (CHO) attached to an imidate (N=C)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(ethoxycarbonylcyanomethyl) formimidate typically involves the reaction of ethyl formimidate with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of ethyl N-(ethoxycarbonylcyanomethyl) formimidate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities and obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(ethoxycarbonylcyanomethyl) formimidate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formimidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions result in the formation of various substituted formimidates.
Aplicaciones Científicas De Investigación
Ethyl N-(ethoxycarbonylcyanomethyl) formimidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl N-(ethoxycarbonylcyanomethyl) formimidate involves its interaction with specific molecular targets. The formimidate group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, resulting in the desired chemical transformations. The pathways involved depend on the specific conditions and reagents used in the reactions.
Comparación Con Compuestos Similares
Ethyl N-(ethoxycarbonylcyanomethyl) formimidate can be compared with other similar compounds, such as:
Ethyl formimidate: Similar in structure but lacks the cyano group.
Ethyl cyanoacetate: Contains a cyano group but lacks the formimidate group.
Methyl N-(ethoxycarbonylcyanomethyl) formimidate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of ethyl N-(ethoxycarbonylcyanomethyl) formimidate lies in its combination of functional groups, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
52579-16-5 |
|---|---|
Fórmula molecular |
C8H12N2O3 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-(ethoxymethylideneamino)acetate |
InChI |
InChI=1S/C8H12N2O3/c1-3-12-6-10-7(5-9)8(11)13-4-2/h6-7H,3-4H2,1-2H3 |
Clave InChI |
LLTAOCILBHLJBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC=NC(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
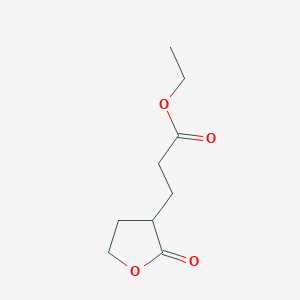
![3-tert-Butylbicyclo[2.2.2]octan-2-one](/img/structure/B14632986.png)
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)

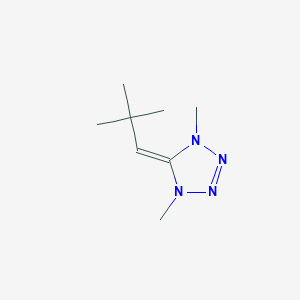

![2,6-Piperidinedione, 1-[(6-methyl-3-pyridinyl)methyl]-](/img/structure/B14633006.png)

